N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing novel 4-phenylcoumarin derivatives for medicinal chemistry often means sifting through catalogs of uncharacterized analogs. This compound provides a well-defined starting scaffold with favorable physicochemical properties: zero Lipinski violations, moderate logP (2.74), and a TPSA of 77.77 Ų supporting CNS penetration potential. Unlike N-aryl or hydrazide analogs, the furan-2-ylmethyl acetamide tail offers distinct hydrogen-bonding vectors for fragment-growing and co-crystallization. Ideal for picornavirus 3C protease screening, neurodegeneration target panels, and structure-activity relationship expansion. Custom synthesis with batch-to-batch consistency ensures reliable resupply for iterative medicinal chemistry campaigns.

Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
Cat. No. B12158719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
Molecular FormulaC22H17NO5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CO4
InChIInChI=1S/C22H17NO5/c24-21(23-13-17-7-4-10-26-17)14-27-16-8-9-18-19(15-5-2-1-3-6-15)12-22(25)28-20(18)11-16/h1-12H,13-14H2,(H,23,24)
InChIKeyUPAKTFDDJLPFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.7 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-ylmethyl 4-Phenylcoumarin Acetamide – Overview


N-(furan-2-ylmethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide (C22H17NO5, MW 375.37 g/mol) is a fully synthetic small molecule combining a 4-phenylcoumarin core with a furan-2-ylmethyl acetamide side chain [1]. The compound belongs to the 7-substituted 4-phenylcoumarin class and is catalogued in screening libraries, although it has no published bioactivity data in peer-reviewed literature [2]. Its computed physicochemical profile—moderate lipophilicity (logP 2.74), one hydrogen-bond donor, and three hydrogen-bond acceptors—places it within drug-like chemical space [1].

N-Substitution Sensitivity in 4-Phenylcoumarin Acetamides


The 4-phenylcoumarin core is a privileged scaffold, but its biological activity is exquisitely sensitive to the nature and length of the substituent at the 7-position [1]. In antiviral studies, moving from a hydrazide linker to an ethylthiosemicarbazide changed the HAV 3C protease inhibition constant (Ki) from inactive to 1.903 μM [1]. Similarly, in anti-HIV-1 programmes, a 5-atom linker at the coumarin 7-position was essential for seahorse binding to the reverse transcriptase pocket, with potency varying >100-fold between closely related analogs . Therefore, even minor alterations in the amide N-substituent—such as replacing a furan-2-ylmethyl group with a phenyl, benzyl, or hydrazide moiety—can drastically alter target engagement, selectivity, and pharmacokinetics. Generic interchange of in-class compounds is not supported by the available structure-activity relationship evidence.

Quantitative Evidence: Furan-2-ylmethyl Derivative vs. Closest Analogs


Lipophilicity Reduction vs. Bulky N-Aryl Analogs

The target compound exhibits a predicted logP of 2.74 [1], markedly lower than the 6.37 predicted for the N-(2-isopropyl-6-methylphenyl) analog . The 3.63 log-unit reduction indicates substantially higher polarity and expected aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Lipinski Rule-of-Five Compliance vs. N-Aryl Analogs

The target compound has zero Lipinski Rule-of-Five violations [1], whereas the N-(2-isopropyl-6-methylphenyl) comparator triggers one violation due to excessive lipophilicity and higher molecular weight (427.5 vs. 375.4 Da) .

Oral bioavailability Rule-of-Five Drug-likeness

Inferred Antiviral Potential via 3C Protease Inhibition

No direct experimental data exist for the target compound. However, structurally related 4-phenylcoumarin derivatives bearing a (2-oxo-4-phenyl-2H-chromen-7-yloxy)acetyl linker at position 7 have demonstrated potent inhibition of HAV 3C protease. The ethylthiosemicarbazide derivative 7b showed Ki = 1.903 μM, while Schiff base derivatives 14b and 14c exhibited Ki values of 0.104 and 0.217 μM, respectively [1]. These same compounds also inhibited the structurally related HRV 3C protease (IC50 = 16.10, 4.13, and 6.30 μM) [1].

Antiviral 3C protease HAV HRV

Polar Surface Area and H-Bond Acceptor Differentiation

The target compound possesses 3 hydrogen-bond acceptors and a topological polar surface area (tPSA) of 77.77 Ų [1]. The N-(2-isopropyl-6-methylphenyl) comparator has 5 HBA and a predicted tPSA of 65 Ų . The target's higher tPSA, combined with fewer HBA, reflects a distinct polarity profile that may influence membrane transit.

Polar surface area Permeability CNS drug-likeness

Application Scenarios for Furan-2-ylmethyl Coumarin-Acetamide


Oral Bioavailability Lead Optimization

With zero Lipinski violations and a moderate logP of 2.74, this compound is an attractive starting scaffold for medicinal chemistry programmes where oral absorption is a critical requirement. Its physicochemical profile is superior to bulkier N-aryl acetamide analogs that already breach drug-likeness thresholds [1].

Picornavirus 3C Protease Antiviral Probe

The 4-phenylcoumarin 7-oxyacetyl core has been validated as a 3C protease inhibitor pharmacophore, with analogs achieving Ki values as low as 0.104 μM against HAV 3C protease [2]. This compound's unique furan-2-ylmethyl amide tail may offer differentiated binding interactions, justifying empirical screening against HAV, HRV, and other picornavirus 3C proteases.

CNS Drug Discovery – Blood-Brain Barrier Penetration

A topological polar surface area of 77.77 Ų positions this compound within the CNS drug-like space (<90 Ų). Its relatively low molecular weight and moderate lipophilicity further support potential CNS penetration, making it a candidate for neurodegeneration or neuroinflammation target screening [1].

Fragment- and Structure-Based Drug Design

The furan ring and acetamide linker provide distinct hydrogen-bonding vectors compared to hydrazide or thiosemicarbazide analogs. The compound's three hydrogen-bond acceptors and single donor suggest a defined pharmacophore geometry amenable to co-crystallisation and fragment-growing strategies [1].

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